(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Overview
Description
(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a quinoline ring, a thiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the quinoline and thiazole precursors, which are then subjected to bromination and chlorination reactions to introduce the halogen atoms. The final step involves the formation of the enenitrile group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert the nitrile group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated quinoline and thiazole derivatives on biological systems. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications in materials science are being explored for use in electronics and other advanced technologies.
Mechanism of Action
The mechanism of action of (E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and nitrile group play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Polycyclic Aromatic Compounds: Compounds like fluoranthene and benzo[ghi]perylene, used in the construction of metal sandwich complexes.
Uniqueness
(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to its combination of a quinoline ring, a thiazole ring, and a nitrile group. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds like dichloroaniline or polycyclic aromatic compounds.
Properties
IUPAC Name |
(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Br2ClN3S/c22-16-3-1-12(2-4-16)19-11-28-21(27-19)15(10-25)8-14-7-13-9-17(23)5-6-18(13)26-20(14)24/h1-9,11H/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRLEZAGFXCLCI-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=C(N=C4C=CC(=CC4=C3)Br)Cl)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/C3=C(N=C4C=CC(=CC4=C3)Br)Cl)/C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Br2ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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